molecular formula C18H16O6 B1587989 5-Hydroxy-3',4',7-trimethoxyflavone CAS No. 29080-58-8

5-Hydroxy-3',4',7-trimethoxyflavone

Cat. No.: B1587989
CAS No.: 29080-58-8
M. Wt: 328.3 g/mol
InChI Key: HIXDQWDOVZUNNA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 5-Hydroxy-3’,4’,7-trimethoxyflavone, also known as 7,3’,4’-tri-O-methylluteolin, are the inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2 . These targets play a crucial role in the inflammatory response, particularly in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines .

Mode of Action

5-Hydroxy-3’,4’,7-trimethoxyflavone interacts with its targets by inhibiting the release of inflammatory mediators . This results in a significant reduction in the mRNA expressions of inducible nitric oxide synthase and cyclooxygenase-2, indicating that the inhibition occurs at the transcriptional level .

Biochemical Pathways

The action of 5-Hydroxy-3’,4’,7-trimethoxyflavone affects the biochemical pathways involved in inflammation. Specifically, it inhibits the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . These changes in the biochemical pathways lead to downstream effects that reduce inflammation.

Result of Action

The molecular and cellular effects of the action of 5-Hydroxy-3’,4’,7-trimethoxyflavone include a significant reduction in the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines . This leads to a decrease in inflammation, demonstrating the compound’s potent anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of 5-Hydroxy-3’,4’,7-trimethoxyflavone can be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3’,4’,7-trimethoxyflavone can be achieved through various chemical reactions. One common method involves the methylation of luteolin, a naturally occurring flavonoid, using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of 5-Hydroxy-3’,4’,7-trimethoxyflavone often involves extraction from natural sources such as Lippia nodiflora. The plant material is subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3’,4’,7-trimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-3’,4’,7-trimethoxyflavone has been extensively studied for its scientific research applications:

Comparison with Similar Compounds

5-Hydroxy-3’,4’,7-trimethoxyflavone can be compared with other similar flavonoid compounds:

These comparisons highlight the unique structural features and biological activities of 5-Hydroxy-3’,4’,7-trimethoxyflavone, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-9,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDQWDOVZUNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183329
Record name Gonzalitosin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29080-58-8
Record name Gonzalitosin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029080588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonzalitosin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-3',4',7-TRIMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU4UA4TVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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